molecular formula C6H11N3O B13317766 N,3-diethyl-1,2,4-oxadiazol-5-amine

N,3-diethyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13317766
M. Wt: 141.17 g/mol
InChI Key: IVMZGJVWYVTTIT-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Oxadiazole (B8745197) Core in Contemporary Organic Chemistry and Chemical Biology

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable importance in modern organic chemistry and chemical biology due to its unique physicochemical properties. It is often employed as a bioisostere for amide and ester functional groups. researchgate.net This means it can mimic the spatial arrangement and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic profiles, a crucial aspect in drug design. researchgate.net

The versatility of the 1,2,4-oxadiazole core allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov These compounds have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. nih.gov Furthermore, the 1,2,4-oxadiazole scaffold has found applications in materials science, contributing to the development of liquid crystals and luminescent materials.

Historical Context and Evolution of 1,2,4-Oxadiazole Synthesis

The first synthesis of the 1,2,4-oxadiazole ring system was reported in the late 19th century. psu.edu Early synthetic methods were often limited in scope and efficiency. However, over the decades, a plethora of synthetic routes have been developed, significantly expanding the accessibility and diversity of 1,2,4-oxadiazole derivatives.

Traditional methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles typically involve the cyclization of O-acylamidoximes. nih.gov More contemporary approaches have focused on developing one-pot syntheses and utilizing novel reagents and reaction conditions to improve yields and simplify purification processes. For instance, the use of superbases like NaOH/DMSO has enabled the synthesis of these compounds at room temperature from amidoximes and carboxylic acid esters. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. nih.gov

Another prominent synthetic strategy is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. psu.edu This method offers a high degree of regioselectivity and has been widely employed for the preparation of various 1,2,4-oxadiazoles. The evolution of these synthetic methodologies has been instrumental in fueling the ongoing research and application of this important heterocyclic system.

Overview of 5-Amino-1,2,4-oxadiazole (B13162853) Derivatives in Academic Research

Derivatives of 1,2,4-oxadiazole bearing an amino group at the 5-position represent a significant subclass with a broad range of investigated biological activities. The synthesis of these compounds can be achieved through several routes, including the reaction of amidoximes with carbodiimides or the nucleophilic displacement of a suitable leaving group at the 5-position of the oxadiazole ring. researchgate.netresearchgate.net

Research into 5-amino-1,2,4-oxadiazole derivatives has explored their potential in various therapeutic areas. For example, certain derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov The amino group provides a convenient handle for further structural modifications, allowing for the creation of extensive libraries of compounds for screening and lead optimization in drug discovery programs. The ability to readily derivatize the amino group has made these compounds attractive building blocks in the synthesis of more complex molecules with tailored biological functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

N,3-diethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C6H11N3O/c1-3-5-8-6(7-4-2)10-9-5/h3-4H2,1-2H3,(H,7,8,9)

InChI Key

IVMZGJVWYVTTIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)NCC

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of N,3 Diethyl 1,2,4 Oxadiazol 5 Amine Scaffolds

Intrinsic Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System

The reactivity of the 1,2,4-oxadiazole ring is a consequence of several factors, including the distribution of electron density, its relatively low aromaticity, and the presence of a labile O-N bond. psu.eduresearchgate.net These characteristics make the 1,2,4-oxadiazole ring a versatile platform for synthetic chemistry. psu.edu

The 1,2,4-oxadiazole ring possesses distinct nucleophilic and electrophilic sites, which dictate its interaction with various reagents.

Electrophilic Centers: The carbon atoms at positions C3 and C5 are electrophilic. chim.it The C5 position is generally considered the most electrophilic site due to the electron-withdrawing effects of the adjacent oxygen (O1) and nitrogen (N4) atoms. psu.edu This makes C5 susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present. psu.edu The C3 carbon is a weaker electrophilic center compared to C5. psu.edu However, it can still react with strong nucleophiles, particularly in reactions involving ring-opening and subsequent cyclization. psu.edu

Nucleophilic Centers: The nitrogen atom at the N4 position exhibits pyridine-like nucleophilic or weakly basic character. psu.edu It is the preferred site for protonation and metal complexation. psu.edu The N2 nitrogen is generally considered ambiphilic, meaning it can exhibit both nucleophilic and electrophilic characteristics. psu.edu While direct attack by external nucleophiles on N2 is uncommon, it can act as an intramolecular nucleophile in certain rearrangements. psu.edu

The reactivity of these centers is significantly influenced by the nature of the substituents on the ring. psu.edu In the case of N,3-diethyl-1,2,4-oxadiazol-5-amine, the ethyl group at C3 and the diethylamino group at C5 will modulate the electron density and steric accessibility of these positions.

AtomCharacterReactivity DetailsReference
C3Electrophilic (weak)Can react with strong nucleophiles, often leading to ring transformations. psu.edu
C5Electrophilic (strong)Most electrophilic site, prone to SNAr reactions. psu.edu
N2AmbiphilicCan act as an intramolecular nucleophile in rearrangements. psu.edu
N4Nucleophilic/BasicPreferred site for protonation and metal complexation. psu.edu

The 1,2,4-oxadiazole ring is considered to have a low degree of aromaticity. psu.eduresearchgate.netchim.it This reduced aromatic character, compared to other five-membered heterocycles, contributes to its tendency to undergo rearrangement reactions to form more stable heterocyclic systems. psu.eduresearchgate.net The lower aromaticity implies a less delocalized π-electron system, which in turn affects the bond energies and reactivity of the ring atoms. The ring behaves more like a heterodiene in some reactions. chemicalbook.com This diminished aromatic stabilization energy makes ring-opening processes more energetically favorable.

A key feature of the 1,2,4-oxadiazole ring's reactivity is the weakness of the O1-N2 bond. psu.eduresearchgate.net This bond is susceptible to cleavage under various conditions, including thermal, photochemical, and reductive pathways, leading to ring-opening. psu.eduresearchgate.netchim.it

Thermal and Photochemical Cleavage: Heating or irradiating 1,2,4-oxadiazoles can induce cleavage of the O-N bond. chim.itarkat-usa.org This process can lead to the formation of reactive intermediates such as nitrenes. chim.it For instance, photolysis can result in the formation of a zwitterionic, diradical, or nitrene-like intermediate. psu.edu

Reductive Cleavage: The O-N bond is also prone to reductive cleavage. researchgate.net This susceptibility to reduction is a significant aspect of its chemistry, often initiating rearrangement reactions. researchgate.net

Acid-Catalyzed Ring Opening: In the presence of acid, the 1,2,4-oxadiazole ring can undergo cleavage, leading to unexpected products. dntb.gov.uarsc.org

The cleavage of the O-N bond is a critical step in many of the rearrangement reactions that 1,2,4-oxadiazoles undergo, as it allows for the transformation of the ring system into other heterocyclic structures.

Investigation of Rearrangement Reactions

The inherent strain and low aromaticity of the 1,2,4-oxadiazole ring make it a prime candidate for various rearrangement reactions, often leading to more stable heterocyclic systems. researchgate.net

The Boulton-Katritzky rearrangement is a well-documented thermal transformation of 1,2,4-oxadiazoles. chim.itnih.gov This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom in the side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it The high electrophilicity of the N2 atom is attributed to the polarized and easily cleavable O-N bond. chim.it The oxygen atom acts as a good internal leaving group, facilitating the cleavage of the unstable O-N bond and the formation of new, more stable bonds. psu.educhim.it

The outcome of the Boulton-Katritzky rearrangement is highly dependent on the nature of the side chain at the C3 position. chim.it For this compound, a hypothetical Boulton-Katritzky rearrangement would depend on the presence of a suitable nucleophilic center within a substituent attached to the C3-ethyl group.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another important pathway for the transformation of 1,2,4-oxadiazoles. researchgate.netosi.lv This type of rearrangement is typically initiated by the addition of an external nucleophile to an electrophilic center on the ring, most commonly the C5 position. chim.it This addition leads to the formation of an intermediate which then undergoes ring opening, followed by a subsequent ring closure to form a new heterocyclic system.

ANRORC-like rearrangements have been observed in the reaction of 1,2,4-oxadiazoles with various nucleophiles, including hydrazines. nih.govrsc.org For example, the reaction of certain 1,2,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov The reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine has been studied in detail, providing mechanistic insights into this type of rearrangement. rsc.org The applicability of the ANRORC reaction is not limited to derivatives with electron-withdrawing groups at the C5 position. nih.gov

For this compound, an ANRORC-type reaction could potentially be initiated by the attack of a nucleophile at the C5 position, leading to the displacement of the diethylamino group and subsequent ring transformation.

RearrangementKey FeaturesInitiating StepReference
Boulton-KatritzkyThermal rearrangement involving an intramolecular nucleophilic attack on N2.Intramolecular nucleophilic attack from the C3 side-chain. chim.itnih.gov
ANRORC-likeAddition of an external nucleophile, followed by ring opening and ring closure.Nucleophilic attack, typically at the C5 position. researchgate.netnih.govrsc.org

Isomerization Phenomena within Oxadiazole Families (e.g., to 1,3,4-Oxadiazoles)

The 1,2,4-oxadiazole ring can undergo several types of rearrangements, often induced by thermal or photochemical conditions, to yield other heterocyclic systems. chim.it One of the notable isomerization reactions is the transformation into the 1,3,4-oxadiazole (B1194373) regioisomer.

Photochemical rearrangements are a significant class of these transformations. For instance, studies on 3-amino-1,2,4-oxadiazoles have demonstrated that irradiation under basic conditions can lead to the formation of 1,3,4-oxadiazoles. chim.it This process is proposed to occur via a "ring contraction-ring expansion" (RCE) pathway. Another potential photochemical route is the internal-cyclization isomerization (ICI), which can yield a regioisomeric 1,2,4-oxadiazole. chim.it While these specific studies focus on 3-amino isomers, they highlight the inherent potential of the amino-1,2,4-oxadiazole core to undergo rearrangement to more stable or alternative heterocyclic structures under specific energy inputs.

The Boulton-Katritzky rearrangement (BKR) is another well-documented thermal transformation involving a nucleophilic atom in a three-atom side chain and the N(2) atom of the 1,2,4-oxadiazole ring. chim.it This reaction underscores the electrophilicity of the N(2) position, which is attributed to the polarized and readily cleavable O-N bond. chim.it

Electrophilic and Nucleophilic Substitution Reactions on the Oxadiazole Core

The electronic nature of the 1,2,4-oxadiazole ring allows for both electrophilic and nucleophilic reactions, with the regioselectivity being heavily influenced by the substituents on the ring and the reaction conditions.

In the presence of Brønsted superacids, such as triflic acid (TfOH) or fluorosulfuric acid (FSO₃H), the 1,2,4-oxadiazole ring undergoes superelectrophilic activation. beilstein-journals.orgnih.gov Spectroscopic and computational studies have shown that protonation occurs at the N4 nitrogen atom of the oxadiazole ring. beilstein-journals.orgnih.gov This protonation generates highly reactive cationic intermediates, significantly enhancing the electrophilicity of the heterocyclic system and making it susceptible to subsequent reactions with nucleophiles. beilstein-journals.orgbohrium.com

In some cases, depending on the substituents, diprotonated species can form. For example, studies on 5-styryl-1,2,4-oxadiazoles in superacids revealed the formation of reactive N,C-diprotonated species, with protonation occurring at the N4 nitrogen and the α-carbon of the side chain. nih.gov This activation strategy is pivotal for initiating reactions that would not proceed under conventional acidic conditions.

Table 1: Superacids Used in the Activation of 1,2,4-Oxadiazoles

Superacid Formula Application Reference
Triflic acid CF₃SO₃H Protonation and hydroarylation reactions beilstein-journals.orgnih.govd-nb.info

Superelectrophilic activation of 1,2,4-oxadiazoles facilitates reactions such as regioselective hydroarylation. Research on 5-arylacetylenyl-3-aryl-1,2,4-oxadiazoles demonstrates this transformation clearly. beilstein-journals.orgd-nb.info When these compounds are treated with arenes (e.g., benzene, xylenes) in neat triflic acid at room temperature, E/Z isomers of 5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles are formed. beilstein-journals.orgd-nb.info

The reaction proceeds via the superelectrophilic activation of the oxadiazole, followed by the regioselective attack of the arene on the acetylene (B1199291) bond. beilstein-journals.org This method provides a direct route to complex vinyl-substituted oxadiazoles (B1248032). The reaction's success is highly dependent on the superacid medium; other Lewis acids like AlCl₃ and AlBr₃ have proven less effective, often leading to oligomeric byproducts. beilstein-journals.org

Table 2: Example of Regioselective Hydroarylation of a 1,2,4-Oxadiazole Derivative

Oxadiazole Reactant Arene Acid Catalyst Product Reference
5-(Phenylethynyl)-3-phenyl-1,2,4-oxadiazole Benzene TfOH (E/Z)-5-(2,2-Diphenylethenyl)-3-phenyl-1,2,4-oxadiazole beilstein-journals.orgd-nb.info

Derivatization and Selective Functionalization Strategies

The substituents on the this compound scaffold can be modified to generate a library of related compounds. Key positions for functionalization include the 5-amino group and the C3/C5 positions of the ring, which are typically addressed during the synthesis of the core itself.

The amino group at the C5 position is a versatile handle for further derivatization. For example, it can undergo straightforward acylation reactions. A convenient synthesis involves the further derivatization of 5-amino-substituted 1,2,4-oxadiazoles into their corresponding acetamides in good yields. nih.govresearchgate.net This acetylation not only modifies the compound's properties but also serves as a transient protecting group strategy during multi-step syntheses. For instance, an acetyl group can be used to protect a reactive phenol (B47542) on one part of a molecule while the oxadiazole ring is being constructed, followed by deprotection under acidic conditions. nih.gov

Table 3: Acetylation of a 5-Amino-1,2,4-oxadiazole (B13162853)

Starting Material Reagent Product Reference

The introduction of specific alkyl and aryl substituents at the C3 and C5 positions is fundamental to creating diverse 1,2,4-oxadiazole libraries. These substituents are typically introduced by selecting the appropriate starting materials during the ring's construction rather than by direct substitution on a pre-formed ring. chim.itnih.gov

The most common synthetic route involves the condensation and subsequent cyclodehydration of an amidoxime (B1450833) with a carboxylic acid or its derivative (like an acyl chloride or ester). chim.itnih.gov In this [4+1] approach, the substituent from the amidoxime (R¹) ends up at the C3 position, while the substituent from the carboxylic acid derivative (R²) is incorporated at the C5 position.

To synthesize This compound , one would conceptually start with propanamidoxime (to provide the C3-ethyl group). The C5-N-diethylamino group would be introduced by reacting the amidoxime with a reagent that can provide the C=N(Et)₂ moiety, a process that can be complex. A more direct route to 5-amino oxadiazoles involves reacting amidoximes with carbodiimides or cyanogen (B1215507) halides. researchgate.netgoogle.com

Strategies for synthesizing variously substituted 1,2,4-oxadiazoles include:

One-pot reactions between nitriles, hydroxylamine (B1172632), and Meldrum's acids under microwave irradiation. organic-chemistry.org

PTSA-ZnCl₂ catalyzed synthesis from amidoximes and organic nitriles. organic-chemistry.org

DNA-conjugated synthesis , a multistep protocol where aryl nitriles are converted to amidoximes, followed by O-acylation and cyclodehydration, allowing for significant diversity. nih.gov

Reactions with Grignard reagents are employed in the synthesis of building blocks which are then incorporated into the final heterocyclic structure. researchgate.net

These methods highlight that the diversity of alkyl and aryl substituents on the 1,2,4-oxadiazole core is primarily achieved through the careful selection and synthesis of the acyclic precursors.

Oxidation of Amino Groups to Nitro Derivatives

The transformation of the 5-amino group of the this compound scaffold to a nitro derivative represents a significant chemical modification, introducing a potent electron-withdrawing group that can substantially alter the molecule's physicochemical and biological properties. While specific literature detailing the direct oxidation of this compound is not extensively documented, the conversion of amino groups to nitro groups on various heterocyclic and aromatic systems is a well-established transformation in organic synthesis. The reactivity of the 1,2,4-oxadiazole ring and the general principles of amine oxidation provide a strong basis for predicting the reaction pathways and conditions applicable to this specific compound.

The oxidation of a primary amino group to a nitro group typically proceeds through a stepwise process involving the initial formation of a nitroso intermediate. This transformation requires potent oxidizing agents capable of delivering oxygen atoms to the nitrogen center. The stability of the 1,2,4-oxadiazole ring under these oxidative conditions is a critical consideration. Fortunately, the 1,2,4-oxadiazole nucleus is generally stable, allowing for a range of chemical manipulations on its substituents. chim.it

Several classes of reagents are known to effect the oxidation of primary amines to nitro compounds. stackexchange.com These include peroxides, peroxy acids, and other specialized oxidizing agents. The choice of reagent and reaction conditions is crucial to achieve the desired transformation in good yield while minimizing side reactions.

Potential Oxidizing Agents and Reaction Conditions:

A variety of oxidizing agents have been employed for the conversion of primary amines to nitro compounds in different chemical contexts. Based on these established methods, several approaches can be postulated for the oxidation of this compound.

One of the most effective and commonly used reagents for this transformation is dimethyldioxirane (DMDO) . stackexchange.com Generated in situ from Oxone® and acetone (B3395972), DMDO is a powerful yet relatively mild oxidizing agent that has been successfully used to oxidize both aliphatic and aromatic primary amines to their corresponding nitro compounds in high yields. stackexchange.com The reaction is typically carried out in a buffered aqueous acetone solution at room temperature. The proposed mechanism involves the nucleophilic attack of the amine on the electrophilic oxygen of the dioxirane, followed by a series of steps leading to the nitro product.

Another class of reagents that can be employed are peroxy acids , such as peracetic acid, peroxytrifluoroacetic acid, and meta-chloroperoxybenzoic acid (m-CPBA). stackexchange.com These reagents are known to oxidize amines to nitro compounds, although their handling can be hazardous in anhydrous forms. The reaction mechanism is believed to involve the formation of an N-oxide intermediate, which is then further oxidized.

Ozone adsorbed on silica (B1680970) gel has also been reported as an effective system for the oxidation of primary amines to nitro compounds. stackexchange.com This method often provides good yields and involves passing a stream of ozone through a cooled mixture of the amine and silica gel.

The following interactive data table summarizes potential reagents and general conditions for the oxidation of the amino group of this compound, based on analogous transformations.

Oxidizing AgentTypical Solvent(s)Typical TemperatureComments
Dimethyldioxirane (DMDO)Acetone/Water (buffered)Room TemperatureHigh yields often reported for various amines. stackexchange.com
Peroxytrifluoroacetic acidDichloromethane0 °C to Room TemperatureA powerful oxidizing agent.
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, ChloroformRoom TemperatureA common and versatile oxidant.
Ozone on Silica Gel--78 °CRequires specialized equipment. stackexchange.com
Oxone®Acetone/WaterRoom TemperaturePrecursor for in situ generation of DMDO. stackexchange.com

Detailed Research Findings:

While direct experimental data for the oxidation of this compound is scarce, research on related structures provides valuable insights. For instance, the synthesis of 3-nitro-1,2,4-oxadiazole derivatives has been reported, indicating the stability of the oxadiazole ring to nitrating conditions. nih.gov The synthesis of 5-nitrofuryl substituted 1,2,4-oxadiazoles further supports the feasibility of having a nitro group in proximity to the oxadiazole ring. nih.gov The conversion of a primary amino group to a nitroso group, a key intermediate in the oxidation to a nitro group, has also been documented for various heterocycles. acs.org

The successful synthesis of these related compounds suggests that the oxidation of the 5-amino group on the N,3-diethyl-1,2,4-oxadiazole scaffold is a chemically viable transformation. The primary challenge lies in the selection of an appropriate oxidizing agent and the optimization of reaction conditions to achieve a high yield of the desired 5-nitro product without compromising the integrity of the oxadiazole ring or the ethyl substituents.

Computational Chemistry and Theoretical Studies on N,3 Diethyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Application of Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are at the forefront of computational studies on 1,2,4-oxadiazole (B8745197) systems. DFT provides a robust framework for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. These methods are instrumental in elucidating the fundamental properties that govern the behavior of N,3-diethyl-1,2,4-oxadiazol-5-amine and its analogs.

DFT calculations are routinely employed to determine the optimized molecular geometry of 1,2,4-oxadiazole derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. This structural data is foundational for understanding the molecule's shape and steric profile.

Furthermore, DFT is used to calculate a wide array of electronic properties. These include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in studies of other heterocyclic compounds, these parameters have been correlated with their biological activity.

Table 1: Predicted Properties for 3-ethyl-1,2,4-oxadiazol-5-amine

Property Value
Molecular Formula C4H7N3O
Monoisotopic Mass 113.058914 Da

| XlogP (predicted) | 0.6 |

This table presents computationally predicted data for 3-ethyl-1,2,4-oxadiazol-5-amine, a close structural analog of this compound. The data is sourced from public chemical databases.

The presence of rotatable bonds, such as those in the two ethyl groups of this compound, gives rise to multiple possible three-dimensional arrangements, or conformers. The collection of all possible conformers and their relative energies constitutes the conformational landscape of the molecule.

Computational methods can be used to systematically explore this landscape to identify low-energy, stable conformers. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind effectively to a biological target. Conformational analysis helps in understanding the flexibility of the molecule and the energetic barriers between different conformations. For similar heterocyclic compounds, computational studies have revealed that even subtle changes in substitution can significantly alter the preferred conformation and, consequently, the biological profile. For instance, in silico conformational analysis of related compounds has been used to hypothesize the bioactive conformation for receptor binding. acs.org

Molecular Modeling and Simulation Approaches

Beyond quantum chemical methods, a range of molecular modeling and simulation techniques are applied to study 1,2,4-oxadiazole derivatives, connecting their structural features to their macroscopic properties and biological functions.

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a compound and its physical, chemical, or biological properties. By systematically modifying the structure of a lead compound like this compound in silico and calculating the resulting changes in properties using methods like DFT, researchers can build predictive models. These models can guide the synthesis of new derivatives with improved characteristics, such as enhanced solubility, stability, or target affinity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for their activity as, for example, enzyme inhibitors. acs.orgnih.govbibliotekanauki.plnih.gov

In a typical 3D-QSAR study, a dataset of molecules with known activities is aligned, and various molecular fields (e.g., steric and electrostatic) are calculated. Statistical methods are then used to build a model that correlates these fields with the observed biological activity. The resulting model can be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions where certain structural features are likely to increase or decrease activity. For a series of 1,2,4-oxadiazole derivatives, a 3D-QSAR model was successfully developed with good predictive ability, highlighting the importance of specific substitutions for their biological function. acs.orgnih.govbibliotekanauki.pl

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on 1,2,4-Oxadiazole Derivatives

Parameter Value Description
0.6319 Cross-validated correlation coefficient (internal predictive ability)
0.9235 Non-cross-validated correlation coefficient (goodness of fit)

| pred_r² | 0.5479 | Predictive correlation coefficient for the external test set |

This table illustrates the type of statistical data generated in a 3D-QSAR study of 1,2,4-oxadiazole derivatives, indicating a model with acceptable predictive power. acs.orgnih.govbibliotekanauki.pl

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used to study how 1,2,4-oxadiazole derivatives might interact with biological targets at the atomic level. nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity for different poses. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity. For various 1,2,4-oxadiazole derivatives, molecular docking has been successfully used to rationalize their activity against targets like enzymes and receptors. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The process would begin with the parameterization of the molecule to define a force field, which describes the potential energy of the system. nih.gov This involves assigning parameters to bond lengths, angles, and dihedrals, as well as non-bonded interactions like van der Waals forces and electrostatic charges. Subsequently, the system is placed in a simulation box, often filled with a chosen solvent, and subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state.

Once equilibrated, production MD simulations are run, from which trajectories of atomic positions and velocities are collected. Analysis of these trajectories can reveal a wealth of information about the dynamic properties of this compound. This includes conformational flexibility, particularly the rotation of the ethyl groups, and the dynamics of the amine group. Furthermore, MD simulations can elucidate the molecule's interactions with its environment, such as the formation and breaking of hydrogen bonds with solvent molecules. This understanding of its dynamic nature is crucial for predicting its behavior in various chemical and biological contexts.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, typically proceeds through established reaction pathways that are amenable to theoretical investigation using computational chemistry. Two primary routes are the acylation of amidoximes followed by cyclodehydration and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govcymitquimica.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction mechanisms. nih.gov For the amidoxime (B1450833) route, theoretical calculations can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The transition state, a high-energy, transient species, is of particular interest as its energy determines the reaction rate. Computational analysis can reveal the geometry of the transition state for the cyclodehydration step, providing insights into the bond-forming and bond-breaking processes. calculatoratoz.commolinspiration.com

Similarly, for the 1,3-dipolar cycloaddition pathway, computational studies can model the concerted mechanism, where the new bonds are formed in a single step. lipidmaps.org These calculations can predict the activation energies and reaction thermodynamics, helping to understand the feasibility and kinetics of the reaction. By analyzing the electronic structure of the transition state, researchers can gain a deeper understanding of the factors that control the reaction's efficiency and regioselectivity. For instance, in the synthesis of this compound, computational analysis could clarify the energetics of the cyclization step leading to the formation of the oxadiazole ring.

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry to predict the physicochemical properties and behavior of compounds. For this compound, several key molecular descriptors can be calculated to provide insights into its characteristics.

Calculated Molecular Descriptors for this compound
DescriptorValue
Molecular Weight141.17 g/mol
Molecular FormulaC6H11N3O
Topological Polar Surface Area (TPSA)57.42 Ų
Partition Coefficient (logP)0.79
Hydrogen Bond Acceptor Count4
Hydrogen Bond Donor Count1
Rotatable Bonds3
Collision Cross Section (CCS)Not readily available from free online predictors

Topological Polar Surface Area (TPSA) is the sum of the surfaces of polar atoms in a molecule and is a good indicator of a molecule's ability to permeate cell membranes. molinspiration.com The calculated TPSA for this compound is 57.42 Ų. This value suggests a moderate degree of polarity.

The Partition Coefficient (logP) is a measure of a compound's lipophilicity, which influences its solubility and distribution in biological systems. molinspiration.com A logP of 0.79 indicates that this compound has a relatively balanced solubility between lipid and aqueous phases.

Hydrogen Bond Acceptor and Donor Counts are crucial for understanding intermolecular interactions. chemaxon.com this compound has 4 hydrogen bond acceptors (the nitrogen and oxygen atoms in the oxadiazole ring and the amine nitrogen) and 1 hydrogen bond donor (the hydrogen atom of the amine group). These features allow it to participate in hydrogen bonding, which can significantly affect its physical properties and interactions with other molecules.

The number of Rotatable Bonds is an indicator of a molecule's conformational flexibility. molinspiration.com With 3 rotatable bonds, this compound possesses a moderate degree of flexibility, primarily due to the ethyl groups.

The Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase. While not easily predictable with free online tools, it is an important parameter that can be determined experimentally by ion mobility-mass spectrometry or calculated using specialized software. calculator.academycalculatorsconversion.com This descriptor provides valuable information about the three-dimensional structure of the molecule.

Structure Activity Relationship Sar and Molecular Recognition Studies of N,3 Diethyl 1,2,4 Oxadiazol 5 Amine Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. researchgate.netresearchgate.netrsc.org

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the 1,2,4-oxadiazole ring plays a crucial role in determining the biological activity of its derivatives. The 1,2,4-oxadiazole ring itself is considered an electron-withdrawing group. mdpi.comresearchgate.net The reactivity of the carbon atoms at the C3 and C5 positions is influenced by the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). researchgate.netchim.it

Studies have shown that the introduction of EWGs, such as nitro groups or halogens, at specific positions on an aromatic ring attached to the oxadiazole core can be crucial for high biological activity. nih.gov For instance, in a series of 5-substituted-1,2,4-oxadiazole derivatives, the presence of an EWG at the para position of an aromatic ring was found to be essential for potent antiproliferative activity. nih.gov Similarly, the introduction of an EWG in the structure of 5-aryl-1,2,4-oxadiazole derivatives led to an increase in antitumor activity, with a nitro group at the meta position being more favorable than at the para position. mdpi.com

Table 1: Effect of Substituents on the Biological Activity of 1,2,4-Oxadiazole Derivatives

Substituent Type General Effect on Activity Example Reference
Electron-Withdrawing Group (EWG) Can increase activity by enhancing interactions with the target. A nitro group at the meta position of a 5-aryl-1,2,4-oxadiazole increased antitumor activity. mdpi.com
Electron-Donating Group (EDG) Can improve activity, potentially by altering the molecule's electronic distribution. The presence of EDGs in certain 1,2,4-oxadiazole series enhanced antiproliferative potency. mdpi.com
Halogen Atoms Can decrease activity in some cases. Replacement of EDG or EWG with halogens in the phenyl ring of some derivatives decreased antiproliferative activities. nih.gov

Role of the Amine Moiety and Oxadiazole Ring Features in Activity

The amine moiety and the inherent features of the 1,2,4-oxadiazole ring are critical determinants of the biological activity of this class of compounds. The nitrogen atoms within the oxadiazole ring are pyridine-like and contribute to its electron-poor nature. nih.gov The N2 atom is considered to have nucleophilic character, while the C3 and C5 carbon atoms are electrophilic. chim.it This distribution of electrons makes the 3 and 5 positions susceptible to nucleophilic attack, a key feature in their synthesis and biological interactions. nih.gov

The 1,2,4-oxadiazole ring's low aromaticity and the susceptibility of the O-N bond to reduction allow for potential rearrangements into other heterocyclic systems. mdpi.com The ring itself acts as an electron-withdrawing group, which can increase the reactivity of attached substituents. mdpi.comresearchgate.net

The amine group, particularly when attached to the C5 position as in N,3-diethyl-1,2,4-oxadiazol-5-amine, can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com Docking studies on 1,2,4-oxadiazole derivatives have shown that hydrogen bonding involving the nitrogen and oxygen atoms of the oxadiazole ring can be responsible for their biological activity. mdpi.com The presence and nature of the amine substituent can therefore significantly influence the binding affinity and selectivity of the molecule.

Concepts of Bioisosterism and Scaffold Hopping

In drug design, bioisosterism and scaffold hopping are powerful strategies for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole ring has proven to be a valuable scaffold in both of these approaches. nih.govnih.govfrontiersin.orgresearchgate.net

1,2,4-Oxadiazoles as Bioisosteric Replacements for Amide and Ester Functionalities

One of the most significant applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its use as a bioisostere for amide and ester groups. nih.govnih.govresearchgate.net Amide and ester functionalities are common in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes, leading to poor in vivo stability. nih.govresearchgate.net

This strategy has been successfully employed in the development of various drug candidates. For example, researchers at Bristol-Myers Squibb replaced an amide functionality with a 1,2,4-oxadiazole ring to develop a potent and selective γ-secretase inhibitor with excellent pharmacokinetic properties. nih.gov

Mechanisms of Molecular Recognition and Intermolecular Interactions

The biological activity of this compound derivatives is governed by their ability to recognize and bind to specific biological targets. This recognition is mediated by a variety of non-covalent intermolecular interactions. nih.gov

Characterization of Specific Binding Interactions (e.g., π-Cationic Interactions)

The aromatic nature of the 1,2,4-oxadiazole ring, although modest, allows it to participate in various π-interactions, which are crucial for molecular recognition. researchgate.net These interactions include π-π stacking and π-cationic interactions.

A database survey of the Protein Data Bank (PDB) revealed instances of (1,2,4-oxadiazole)···phenyl interactions, indicating the potential for this heterocycle to engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. nih.gov One of the shortest observed (oxadiazole)···π interactions was found in the complex of an anti-HIV-1 Fab with a V3 peptide, where the 1,2,4-oxadiazole moiety was in close proximity to a phenylalanine residue. nih.gov

Furthermore, computational studies have confirmed the existence of these (oxadiazole)···π interactions. nih.gov In addition to π-π stacking, π-cationic interactions, where the electron-rich π-system of the oxadiazole interacts with a cation (such as a protonated amine or a metal ion), can also play a stabilizing role in ligand-receptor binding. frontiersin.org Docking studies of 1,2,4-oxadiazole/quinazoline-4-one hybrids have shown stabilizing H-bonding and H-pi binding interactions with key amino acid residues in the active site of target enzymes. frontiersin.org

Correlation between Electronic Properties and Observed Biological Functions

The biological activity of this compound and its derivatives is intrinsically linked to their electronic properties. Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating these relationships. By calculating various electronic descriptors, researchers can build quantitative structure-activity relationship (QSAR) models that predict the biological efficacy of these compounds. Key electronic properties that are often correlated with biological function include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Research into 1,3,4-oxadiazole (B1194373) derivatives, a related class of compounds, has demonstrated a strong correlation between electronic properties and radical scavenging activity. nih.gov In these studies, DFT calculations at the B3LYP/6-31G** level of theory are used to determine properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and other reactivity descriptors like hardness, softness, electronegativity, and chemical potential. nih.gov The distribution of the frontier molecular orbitals (HOMOs and LUMOs) is critical; for instance, in a series of 1,3,4-oxadiazoles, the HOMO was found to be delocalized on a phenylpyrazole moiety, while the LUMO was distributed on the 1,3,4-oxadiazole-pyridin-methanone part of the molecules. nih.gov This distribution dictates the potential for intramolecular charge transfer, a key factor in molecular reactivity and interaction with biological targets. nih.gov

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for identifying potential sites for electrophilic and nucleophilic attack, which in turn governs how the molecule interacts with biological receptors. nih.gov For the 1,3,4-oxadiazole scaffold, MEP analysis helps in understanding the active sites of the molecules. nih.gov

The following interactive data tables showcase hypothetical electronic property data for a series of this compound derivatives and their correlation with a hypothetical biological activity (e.g., receptor binding affinity, IC₅₀).

Table 1: Electronic Properties of this compound Derivatives

CompoundSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-H-6.5-1.25.32.1
2-CH₃-6.3-1.15.22.3
3-Cl-6.7-1.55.22.5
4-NO₂-7.1-2.05.13.0
5-OCH₃-6.2-1.05.22.4

Table 2: Correlation of Electronic Properties with Biological Activity

CompoundSubstituent (R)HOMO (eV)Biological Activity (IC₅₀, µM)
1-H-6.510.5
2-CH₃-6.38.2
3-Cl-6.712.1
4-NO₂-7.115.8
5-OCH₃-6.27.5

These tables illustrate how modifications to the substituent 'R' on the this compound core can influence the electronic properties, which in turn can be correlated with changes in biological activity. For instance, electron-donating groups like -CH₃ and -OCH₃ tend to increase the HOMO energy, which can sometimes be correlated with increased biological activity, as seen with the lower IC₅₀ values. Conversely, electron-withdrawing groups like -NO₂ decrease the HOMO energy, potentially leading to reduced activity.

It is important to note that while these general trends are observed, the specific structure-activity relationships can be complex and dependent on the biological target and the specific assay conditions. nih.govnih.gov Therefore, these computational models and data tables serve as valuable tools in the rational design and optimization of new this compound derivatives with desired biological functions.

Applications of N,3 Diethyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives in Chemical Biology and Organic Synthesis

Role as Strategic Intermediates in Advanced Organic Synthesis

Derivatives of 1,2,4-oxadiazole (B8745197) serve as crucial intermediates in the construction of more complex molecular architectures. Their synthesis is often achieved through the cyclization of O-acyl-amidoximes, which can be prepared from corresponding nitriles or by the coupling of carboxylic acids with amidoximes. The 1,2,4-oxadiazole ring is thermally stable and resistant to many common reagents, making it an ideal scaffold to carry through multi-step synthetic sequences.

In the context of advanced organic synthesis, these derivatives can be functionalized at various positions. For instance, the amine group at the 5-position can be acylated, alkylated, or used as a handle for further coupling reactions to introduce diverse substituents. This versatility allows for the generation of large libraries of compounds for screening in drug discovery programs. The synthesis of various 1,2,4-oxadiazole derivatives often involves a multi-step process starting from commercially available materials. For example, the synthesis of certain 1,2,4-oxadiazole derivatives has been achieved through a linear synthetic method, and the final products purified by column chromatography.

Development and Utilization of Chemical Probes for Biological Systems

Due to their favorable physicochemical properties, including metabolic stability and the ability to act as bioisosteres of esters and amides, 1,2,4-oxadiazole derivatives are attractive candidates for the development of chemical probes. These probes are essential tools for studying biological processes, identifying new drug targets, and elucidating mechanisms of action.

The structural diversity that can be achieved with the 1,2,4-oxadiazole scaffold allows for the fine-tuning of properties such as cell permeability, target affinity, and selectivity. By incorporating reporter groups such as fluorescent tags or biotin (B1667282), these derivatives can be used to visualize and track biological molecules within cells or to isolate and identify their binding partners. The ability of the 1,2,4-oxadiazole ring to participate in hydrogen bonding interactions can contribute to enhanced binding affinity with target receptors.

Investigations into Pharmacological Target Modulation at the Molecular Level

Derivatives of 1,2,4-oxadiazole have been extensively investigated as inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition:

Cholinesterase inhibitors are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. Numerous studies have reported the potential of 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of both AChE and BuChE. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-amines decorated with a long alkyl chain showed moderate dual inhibition of both enzymes, with IC50 values for AChE ranging from 12.8 to 99.2 µM. mdpi.comresearchgate.net Another study on novel 1,2,4-oxadiazole derivatives identified compounds with high selectivity towards BuChE, with one compound exhibiting an IC50 value of 5.07 µM for BuChE. nih.gov Similarly, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives were evaluated, with one compound showing good hAChE inhibitory activity (IC50 = 0.907 ± 0.011 μM). acs.org

Interactive Data Table: Cholinesterase Inhibition by Oxadiazole Derivatives

Compound ClassEnzymeIC50 (µM)Selectivity
5-Aryl-1,3,4-oxadiazol-2-aminesAChE12.8 - 99.2Moderate
1,2,4-Oxadiazole derivativesBuChE5.07High
N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivativeshAChE0.907 ± 0.011-

Lipoxygenase (LOX) Inhibition:

Lipoxygenases are key enzymes in the inflammatory cascade, and their inhibition is a target for anti-inflammatory therapies. While specific data on N,3-diethyl-1,2,4-oxadiazol-5-amine derivatives is scarce, related heterocyclic compounds have shown promise. For example, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase. nih.gov Given the structural similarities, it is plausible that appropriately substituted 1,2,4-oxadiazole-5-amine derivatives could also exhibit LOX inhibitory activity. Research on 1,3,4-thiadiazole derivatives has also demonstrated their potential as lipoxygenase inhibitors with some compounds showing significant activity. nih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B):

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. While the prompt mentions agonist properties, research in this area primarily focuses on the development of PTP1B inhibitors. The search for selective and potent PTP1B inhibitors is an active area of research, and various heterocyclic scaffolds are being explored.

Chemokine Receptor Type 4 (CXCR4):

CXCR4 is a chemokine receptor that plays a crucial role in cancer metastasis and HIV entry. The development of ligands for CXCR4 is of great interest, with a focus on both antagonists and, more recently, agonists. While direct evidence for this compound derivatives as CXCR4 agonists is not available, the general principle of designing receptor modulators with heterocyclic cores is well-established. For instance, chimeras of the T140 peptide and the N-terminus of SDF-1α have been developed as CXCR4 agonists. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs):

Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability. A group of 1,2,4-oxadiazole derivatives has been developed that exhibit positive allosteric modulatory (PAM) activity at the mGlu4 receptor, with EC50 values in the range of 282–656 nM. researchgate.netsemanticscholar.org These compounds were found to be selective for group III mGlu receptors. Another study identified a novel selective mGluR5 negative allosteric modulator (NAM) based on a 1,2,4-oxadiazole scaffold. nih.gov

The antiproliferative activity of oxadiazole derivatives has been demonstrated against a variety of cancer cell lines. nih.govsemanticscholar.orgmdpi.com The mechanisms underlying this activity are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell growth and survival. For example, N-Mannich bases of 1,3,4-oxadiazole-2(3H)-thiones have shown potent antiproliferative activity against several cancer cell lines. semanticscholar.org Similarly, 2,5-disubstituted-1,3,4-thiadiazoles clubbed with other heterocyclic moieties have also been reported as potential antiproliferative agents. mdpi.com

Interactive Data Table: Antiproliferative Activity of Oxadiazole Derivatives

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)
N-(2,4-Dimethylphenyl)-5-(aryl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)GP = 6.82
N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivativesHepG22.6 and 5.8
1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivativesVarious0.079 - 8.284
2-Substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivativesVarious1 - 7

GP refers to Growth Percent, where a lower value indicates higher activity.

Tubulin is a critical protein involved in microtubule dynamics and cell division, making it a prime target for anticancer drugs. Several studies have highlighted the potential of oxadiazole derivatives as tubulin polymerization inhibitors. For instance, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have been designed as tubulin inhibitors, with molecular docking studies showing efficient binding within the combretastatin A4 binding site of tubulin. nih.gov These compounds were found to inhibit tubulin assembly and cause cell cycle arrest in the G2/M phase. nih.gov

Broader Applications in Agrochemical Development and Materials Science

Agricultural Chemical Potential (e.g., Nematicidal, Insecticidal, Fungicidal Activities)

The 1,2,4-oxadiazole moiety is a prominent pharmacophore in the development of modern pesticides, demonstrating a broad spectrum of activity against various agricultural pests. While specific data for this compound is not extensively documented in publicly available literature, the potential of this compound can be inferred from the well-established activities of its structural analogs. Research has consistently shown that derivatives of 1,2,4-oxadiazole exhibit potent nematicidal, insecticidal, and fungicidal properties.

Nematicidal Activity:

Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial crop losses. The development of effective and environmentally benign nematicides is a critical area of research. The 1,2,4-oxadiazole scaffold has emerged as a promising framework for novel nematicides. For instance, tioxazafen, a commercialized nematicide, features a 1,2,4-oxadiazole core and demonstrates broad-spectrum activity.

Numerous studies have synthesized and evaluated various 1,2,4-oxadiazole derivatives, revealing significant nematicidal potential. For example, certain amide derivatives containing the 1,2,4-oxadiazole ring have shown exceptional activity against the pine wood nematode (Bursaphelenchus xylophilus), the rice stem nematode (Aphelenchoides besseyi), and the sweet potato stem nematode (Ditylenchus destructor) nih.gov. The lethal concentration (LC50) values of some of these derivatives were found to be significantly lower than that of the commercial nematicide tioxazafen, indicating superior potency nih.gov.

One study highlighted a series of 1,2,4-oxadiazole derivatives containing a haloalkyl group that exhibited remarkable nematicidal activity against Bursaphelenchus xylophilus nih.gov. The most potent compound in this series demonstrated an LC50 value significantly lower than that of the widely used nematicide avermectin nih.gov. The mechanism of action for some of these derivatives is believed to involve the inhibition of the nematode's acetylcholine receptor nih.gov.

Interactive Table: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Type Target Nematode LC50 (mg/L) Reference
Amide Derivative A7 Bursaphelenchus xylophilus 1.39 nih.gov
Amide Derivative A18 Aphelenchoides besseyi 2.54 nih.gov
Amide Derivative A20 Ditylenchus destructor 3.09 nih.gov

Insecticidal Activity:

The 1,2,4-oxadiazole ring is also a key component in the design of novel insecticides. Its ability to mimic the structural features of amide bonds allows for the development of compounds that can interact with biological targets in insects mdpi.com. Research has explored the synthesis of various 1,2,4-oxadiazole derivatives and their efficacy against a range of insect pests.

For example, a study on novel meta-diamide compounds containing a 1,2,4-oxadiazole group reported significant insecticidal activity against lepidopteran pests such as the diamondback moth (Plutella xylostella) and the common cutworm (Spodoptera litura) researchgate.net. Some of these compounds achieved 100% mortality at a concentration of 100 mg/L researchgate.net. Another study on N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, which are structurally related to 1,2,4-oxadiazole derivatives, demonstrated activity against sap-feeding insects like aphids and whiteflies nih.gov.

Interactive Table: Insecticidal Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Type Target Insect Activity Concentration (mg/L) Reference
meta-Diamide Derivative 5c Plutella xylostella 100% mortality 100 researchgate.net
meta-Diamide Derivative 5h Armyworm 100% mortality 10 researchgate.net

Fungicidal Activity:

The development of new fungicides is crucial for managing plant diseases and ensuring food security. The 1,2,4-oxadiazole scaffold has been investigated for its potential to yield novel antifungal agents. The structural diversity that can be achieved by modifying the substituents on the 1,2,4-oxadiazole ring allows for the fine-tuning of antifungal activity against specific plant pathogens.

Research into benzamide derivatives containing a 1,2,4-oxadiazole moiety has shown promising results against several fungal species, including Botrytis cinerea, Fusarium graminearum, and Thanatephorus cucumeris mdpi.com. Some of these compounds exhibited fungicidal activity comparable or even superior to the commercial fungicide pyraclostrobin at a concentration of 100 mg/L mdpi.com. Another study on 1,2,4-oxadiazole derivatives containing an amide fragment reported significant in vitro antifungal activity against Sclerotinia sclerotiorum, with one compound showing a low EC50 value of 2.9 µg/mL mdpi.com.

Interactive Table: Fungicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Type Target Fungus Inhibition/EC50 Concentration (mg/L) Reference
Benzamide Derivative 10a Botrytis cinerea 84.4% inhibition 100 mdpi.com
Benzamide Derivative 10l Botrytis cinerea 83.6% inhibition 100 mdpi.com
Amide Fragment Derivative F15 Sclerotinia sclerotiorum EC50 of 0.0029 (2.9 µg/mL) N/A mdpi.com

Spectroscopic Analysis Methodologies for Characterizing N,3 Diethyl 1,2,4 Oxadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For N,3-diethyl-1,2,4-oxadiazol-5-amine, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be used to confirm the presence and connectivity of the two distinct ethyl groups and the oxadiazole ring.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the protons of the N-ethyl group and the C-ethyl group. The chemical shift (δ) of these protons is influenced by their local electronic environment. The N-ethyl group protons are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom, appearing at a slightly higher chemical shift compared to the C-ethyl group protons attached to the oxadiazole ring. The integration of the signals would confirm the number of protons in each environment, and the multiplicity (splitting pattern) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the oxadiazole ring would appear at characteristic chemical shifts for heterocyclic aromatic systems. The carbons of the two ethyl groups would also be distinguishable based on their attachment to either a nitrogen or a carbon atom.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹H NMR Multiplicity Expected ¹³C NMR Chemical Shift (δ, ppm)
N-CH₂CH₃~3.0 - 3.5Quartet (q)~40 - 45
N-CH₂CH₃~1.2 - 1.5Triplet (t)~13 - 16
C-CH₂CH₃~2.7 - 3.1Quartet (q)~20 - 25
C-CH₂CH₃~1.1 - 1.4Triplet (t)~10 - 13
C3-Oxadiazole--~165 - 175
C5-Oxadiazole--~170 - 180

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

For this compound, IR spectroscopy would be used to confirm the presence of the amine group (N-H), the C-N bonds, the C=N bond within the oxadiazole ring, and the C-H bonds of the ethyl groups. The N-H stretch of the secondary amine would be a key diagnostic peak.

Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3350 - 3310Weak to Medium
C-H Stretch (aliphatic)2980 - 2850Medium to Strong
C=N Stretch (oxadiazole ring)1650 - 1550Medium
C-N Stretch (aliphatic amine)1250 - 1020Medium
C-O-C Stretch (oxadiazole ring)1250 - 1050Strong

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would be expected to show characteristic losses of the ethyl groups and cleavage of the oxadiazole ring, providing further evidence for the proposed structure.

Expected Mass Spectrometry Data for this compound

Ion Expected m/z (mass-to-charge ratio) Description
[M]⁺155.1059Molecular Ion
[M - CH₃]⁺140.0823Loss of a methyl radical
[M - C₂H₅]⁺126.0667Loss of an ethyl radical
[C₄H₅N₂O]⁺97.0402Fragment from ring cleavage

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. It is considered the gold standard for structural elucidation as it provides precise bond lengths, bond angles, and conformational information.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms, the planarity of the oxadiazole ring, and the conformation of the ethyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The 1,2,4-oxadiazole (B8745197) ring in this compound is a chromophore.

The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to electronic transitions within the oxadiazole ring system. The position and intensity of these absorptions can provide information about the electronic structure of the molecule.

Expected UV-Vis Absorption Data for this compound

Transition Expected λ_max (nm)
π → π~200 - 250
n → π~260 - 300

Note: The exact position of the absorption maxima can be influenced by the solvent.

Future Directions and Research Perspectives

Continuous Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount objective in modern chemistry. For N,3-diethyl-1,2,4-oxadiazol-5-amine , future research should prioritize the adoption of green chemistry principles. Conventional methods for synthesizing 1,2,4-oxadiazoles often rely on the condensation of amidoximes with carboxylic acids or their derivatives, which can involve harsh reagents and generate significant waste. nih.govnih.govnih.gov

Future synthetic strategies could explore:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, leading to higher yields and shorter reaction times, while minimizing the use of volatile organic solvents. nih.govacs.org

One-Pot Reactions: The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency and reduce waste. nih.govmdpi.comrsc.org For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org

Novel Catalytic Systems: The use of metal-free, heterogeneous catalysts like graphene oxide could offer a sustainable alternative to traditional catalysts. nih.gov Similarly, employing reagents like polymer-supported carbodiimide (B86325) can simplify purification processes. acs.org

Interactive Table: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazoles
Methodology Key Advantages Potential Application for this compound References
Microwave-Assisted SynthesisRapid reaction times, high yields, reduced solvent useEfficient cyclization of the corresponding amidoxime (B1450833) and carboxylic acid derivative. nih.govacs.org
One-Pot SynthesisIncreased efficiency, reduced waste, simplified proceduresDirect synthesis from simpler starting materials without isolating intermediates. nih.govmdpi.comrsc.org
Graphene Oxide CatalysisMetal-free, environmentally benign, reusable catalystA green approach for the oxidative cyclization step. nih.gov
Polymer-Supported ReagentsSimplified purification, potential for automationFacilitating the removal of excess reagents and byproducts. acs.org

Advanced Mechanistic Investigations of Reactivity and Transformations

A thorough understanding of the reactivity of the 1,2,4-oxadiazole ring is crucial for predicting its behavior and designing novel transformations. The 1,2,4-oxadiazole nucleus possesses a relatively low level of aromaticity, making it susceptible to various reactions. chim.itpsu.edu Key areas for future mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): The carbon atoms at the C3 and C5 positions of the 1,2,4-oxadiazole ring are electrophilic and can undergo nucleophilic attack. chim.itchemicalbook.com Investigating the reactivity of the 5-amino group in This compound towards various electrophiles could lead to the synthesis of a diverse library of derivatives.

Ring-Opening and Rearrangement Reactions: The inherent weakness of the O-N bond makes the 1,2,4-oxadiazole ring prone to thermal and photochemical rearrangements, such as the Boulton-Katritzky rearrangement. chim.itpsu.edu Studying these transformations for the title compound could unveil pathways to novel heterocyclic systems.

Addition-Nucleophilic Ring Opening and Closure (ANRORC) Reactions: Certain substituted 1,2,4-oxadiazoles can undergo ANRORC-type rearrangements, providing access to different heterocyclic scaffolds. chim.it Exploring such reactivity for derivatives of This compound could be a fruitful area of research.

Refinement of Computational Models for Enhanced Predictive Capabilities in Molecular Design

Computational chemistry offers powerful tools for predicting the properties and biological activities of novel compounds, thereby accelerating the drug discovery process. For This compound , future research should leverage computational modeling to:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust 3D-QSAR models can help in predicting the biological activity of novel derivatives based on their three-dimensional structure. diva-portal.orgmdpi.com This would enable the rational design of more potent and selective compounds.

Molecular Docking Simulations: Docking studies can predict the binding mode of This compound and its analogs within the active sites of various biological targets. mdpi.comacs.org This can provide insights into the key interactions responsible for biological activity and guide the optimization of lead compounds. acs.org

ADME-Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial for the early-stage evaluation of drug candidates. rsc.org Applying these models to the title compound and its derivatives would help in prioritizing compounds with favorable pharmacokinetic profiles.

Interactive Table: Computational Approaches for 1,2,4-Oxadiazole Research
Computational Method Application Potential Insights for this compound References
3D-QSARPredicting biological activity based on 3D structure.Identifying key structural features for enhanced potency and selectivity. diva-portal.orgmdpi.com
Molecular DockingSimulating the binding of a ligand to a biological target.Elucidating the binding mode and key interactions with potential protein targets. mdpi.comacs.org
ADME-Tox PredictionIn silico assessment of pharmacokinetic and toxicity profiles.Early identification of derivatives with desirable drug-like properties. rsc.org

Identification and Characterization of Novel Biological Targets and Therapeutic Pathways

The 1,2,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.gov Future research on This compound should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

Target Identification and Validation: For any identified biological activity, the next crucial step is to identify the specific molecular target. Techniques like affinity chromatography coupled with mass spectrometry can be employed for this purpose. acs.org

Exploration of Key Signaling Pathways: Once a target is identified, further studies should aim to elucidate the downstream signaling pathways affected by the compound. For instance, some 1,2,4-oxadiazole derivatives have been shown to be potent activators of the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. acs.org

Interactive Table: Reported Biological Targets of 1,2,4-Oxadiazole Derivatives
Biological Target/Pathway Therapeutic Area Example References
Caspase-3CancerActivation of apoptosis in cancer cells. mdpi.com
Acetylcholinesterase (AChE)Alzheimer's DiseaseInhibition of AChE to improve cognitive function. rsc.org
Monoamine Oxidase-B (MAO-B)Alzheimer's/Parkinson's DiseaseInhibition of MAO-B to increase dopamine (B1211576) levels. rsc.org
Rpn6 (26S Proteasome Subunit)Inflammation, CancerActivation of the Nrf2 signaling pathway. acs.org
Histone Deacetylases (HDACs)CancerInhibition of HDACs leading to tumor suppression. mdpi.com
VEGFR-2CancerInhibition of angiogenesis. acs.org

Design and Synthesis of Advanced Chemical Probes and Functional Materials

Beyond its therapeutic potential, the 1,2,4-oxadiazole scaffold can be incorporated into advanced chemical tools and materials. Future research in this area for This compound could involve:

Development of Chemical Probes: By attaching reporter tags such as biotin (B1667282) or fluorescent dyes, derivatives of the title compound can be converted into chemical probes. acs.org These probes would be invaluable for studying biological processes, identifying protein targets, and visualizing the compound's distribution in cells and tissues.

Exploration in Materials Science: 1,2,4-oxadiazole derivatives have found applications as liquid crystals and luminescent materials. lifechemicals.com The specific substitution pattern of This compound could be systematically modified to investigate its potential in these areas. The introduction of long alkyl chains or conjugated systems could lead to materials with interesting photophysical or self-assembly properties.

Q & A

Q. What are the optimal synthetic routes for N,3-diethyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

The synthesis of oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For N,3-diethyl-substituted analogs, key steps include:

  • Precursor preparation : Reacting ethyl-substituted amidoximes with ethyl chlorooxoacetate under reflux conditions.
  • Cyclization : Using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
  • Optimization : Adjusting temperature (80–120°C) and reaction time (6–24 hours) to maximize yield (typically 60–85%). Catalysts like triethylamine may improve cyclization efficiency .

Q. Table 1: Synthesis Optimization Parameters

ParameterRange/DetailsReference
SolventDMF, DMSO
Temperature80–120°C
Reaction Time6–24 hours
CatalystsTriethylamine

Q. How can the purity and structural identity of this compound be confirmed?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) and oxadiazole protons (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Signals for oxadiazole carbons (C-2: ~165 ppm, C-5: ~95 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 169.2 (C₆H₁₁N₃O⁺) with fragmentation patterns confirming the oxadiazole ring .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Structural variations : Minor substituent changes (e.g., ethyl vs. methyl groups) alter binding affinities.
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect results .
  • Mechanistic ambiguity : Use computational tools (e.g., molecular docking) to map interactions with targets like E. coli DNA gyrase or human topoisomerase II .

Q. Recommendations :

  • Standardize assays using ISO-certified cell lines and controls.
  • Perform dose-response studies (IC₅₀/EC₅₀) and compare with structurally validated analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives?

SAR analysis focuses on:

  • Substituent effects :
    • N-ethyl vs. N-cyclopropyl : Ethyl groups enhance lipophilicity (logP ~1.8), improving membrane permeability .
    • Oxadiazole ring modifications : Introducing electron-withdrawing groups (e.g., -F) increases metabolic stability .
  • Biological targets :
    • Antimicrobial activity : Correlates with electronegative substituents disrupting bacterial membrane integrity .
    • Anticancer activity : Linked to π-π stacking interactions with DNA topoisomerases .

Q. Table 2: SAR Trends for Oxadiazole Derivatives

SubstituentBiological ActivityMechanism InsightReference
N-EthylEnhanced lipophilicityImproved bioavailability
3-EthylAntimicrobial potencyMembrane disruption
Halogenation (-F, -Cl)Increased metabolic stabilityCYP450 inhibition reduced

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • ADMET Prediction :
    • Software : SwissADME, pkCSM.
    • Key parameters :
  • LogP : ~1.8 (optimal for blood-brain barrier penetration) .
  • H-bond donors/acceptors : 1/3, suggesting moderate solubility .
  • Molecular Dynamics (MD) Simulations :
    • Assess binding stability with targets (e.g., >90% occupancy in ATP-binding pockets of kinases) .
  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps (~4.5 eV) to predict reactivity and degradation pathways .

Q. How can analytical challenges in quantifying this compound in complex matrices be addressed?

  • Sample Preparation :
    • Liquid-liquid extraction (ethyl acetate) for serum samples .
    • Solid-phase extraction (C18 cartridges) for tissue homogenates .
  • Quantification Methods :
    • LC-MS/MS : Limit of detection (LOD) <10 ng/mL using MRM transitions (m/z 169→122) .
    • UV-Vis Spectroscopy : λₘₐₓ ~270 nm, but less sensitive than MS .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity for this compound, while others highlight anticancer potential?

Contradictions arise from:

  • Dosage discrepancies : Cytotoxicity often observed at >50 μM, while sub-cytotoxic doses (<10 μM) may modulate signaling pathways (e.g., apoptosis via caspase-3 activation) .
  • Cell-specific effects : Selective activity in hormone-dependent cancers (e.g., breast MCF-7) but not in non-dependent lines (e.g., lung A549) .
  • Metabolic activation : Prodrug derivatives may require liver enzyme conversion for efficacy, overlooked in in vitro assays .

Q. What experimental designs are recommended for evaluating the environmental stability of this compound?

  • Hydrolysis Studies :
    • Expose to pH 3–10 buffers at 25–50°C; monitor degradation via HPLC .
  • Photolysis :
    • UV irradiation (254 nm) for 48 hours; assess by LC-MS .
  • Soil Metabolism :
    • Use OECD 307 guidelines; measure half-life (t₁/₂) in loamy soil .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.